molecular formula C11H13N3 B13087023 3-(2-Ethylphenyl)-1H-pyrazol-5-amine

3-(2-Ethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B13087023
M. Wt: 187.24 g/mol
InChI Key: GUYHLUCCFDDJTH-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .

Scientific Research Applications

3-(2-Ethylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylphenyl)-1H-pyrazol-5-amine is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-(2-ethylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-2-8-5-3-4-6-9(8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14)

InChI Key

GUYHLUCCFDDJTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=CC(=NN2)N

Origin of Product

United States

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